N-Cyclopropyl-2-[4-(quinoline-8-sulfonamido)phenyl]acetamide
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Overview
Description
N-Cyclopropyl-2-[4-(quinoline-8-sulfonamido)phenyl]acetamide is a synthetic organic compound characterized by its unique structural features, including a cyclopropyl group, a quinoline moiety, and a sulfonamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-2-[4-(quinoline-8-sulfonamido)phenyl]acetamide typically involves multiple steps, starting with the preparation of the quinoline-8-sulfonamide intermediate. This intermediate is then coupled with a cyclopropyl-containing acetamide derivative under specific reaction conditions. The key steps include:
Formation of Quinoline-8-sulfonamide: This is achieved by sulfonation of quinoline followed by amination.
Coupling Reaction: The quinoline-8-sulfonamide is reacted with a cyclopropyl acetamide derivative in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) under mild conditions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors for efficient mixing and heat transfer, and employing advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Cyclopropyl-2-[4-(quinoline-8-sulfonamido)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of quinoline-8-sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
N-Cyclopropyl-2-[4-(quinoline-8-sulfonamido)phenyl]acetamide has diverse applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biology: The compound is used in studies related to enzyme inhibition and protein binding.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Industry: The compound’s unique structural features make it a candidate for the development of new catalysts and chemical sensors.
Mechanism of Action
The mechanism of action of N-Cyclopropyl-2-[4-(quinoline-8-sulfonamido)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s sulfonamide group is known to form strong hydrogen bonds with enzyme active sites, leading to inhibition of enzyme activity. Additionally, the quinoline moiety can intercalate with DNA, disrupting DNA replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
- N-Cyclopropyl-2-[4-(quinoline-8-amido)phenyl]acetamide
- N-Cyclopropyl-2-[4-(quinoline-8-sulfonyl)phenyl]acetamide
- N-Cyclopropyl-2-[4-(quinoline-8-thioamido)phenyl]acetamide
Uniqueness
N-Cyclopropyl-2-[4-(quinoline-8-sulfonamido)phenyl]acetamide stands out due to its sulfonamide linkage, which imparts unique chemical and biological properties. The presence of the cyclopropyl group enhances its stability and reactivity, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-cyclopropyl-2-[4-(quinolin-8-ylsulfonylamino)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c24-19(22-16-10-11-16)13-14-6-8-17(9-7-14)23-27(25,26)18-5-1-3-15-4-2-12-21-20(15)18/h1-9,12,16,23H,10-11,13H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOYBEYDZZKAPRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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